molecular formula C11H10N2O4 B14029043 6-Methoxy-1-methyl-8-nitro-2-quinolone

6-Methoxy-1-methyl-8-nitro-2-quinolone

Cat. No.: B14029043
M. Wt: 234.21 g/mol
InChI Key: ZCLCULMHJSBKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHOXY-1-METHYL-8-NITROQUINOLIN-2(1H)-ONE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-1-METHYL-8-NITROQUINOLIN-2(1H)-ONE typically involves multi-step organic reactions. One common method might include:

    Nitration: Introduction of a nitro group into a quinoline derivative.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Methoxylation: Introduction of a methoxy group at the desired position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

6-METHOXY-1-METHYL-8-NITROQUINOLIN-2(1H)-ONE could have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biology: Studying its effects on biological systems.

    Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific interactions with molecular targets. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound.

    8-Nitroquinoline: A simpler derivative with a nitro group.

    6-Methoxyquinoline: A derivative with a methoxy group.

Uniqueness

6-METHOXY-1-METHYL-8-NITROQUINOLIN-2(1H)-ONE is unique due to the combination of methoxy, methyl, and nitro groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

6-methoxy-1-methyl-8-nitroquinolin-2-one

InChI

InChI=1S/C11H10N2O4/c1-12-10(14)4-3-7-5-8(17-2)6-9(11(7)12)13(15)16/h3-6H,1-2H3

InChI Key

ZCLCULMHJSBKEO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=CC(=CC(=C21)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.